molecular formula C16H10N4O6 B14146136 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid CAS No. 312607-81-1

2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid

Cat. No.: B14146136
CAS No.: 312607-81-1
M. Wt: 354.27 g/mol
InChI Key: LEIKYVWGTYCYEB-UHFFFAOYSA-N
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Description

2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is a complex organic compound that features both quinoline and benzoic acid moieties The compound is characterized by the presence of nitro groups on the quinoline ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce nitro groups at the 5 and 7 positions. This is followed by the amination of the 8-position to introduce the amino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is largely dependent on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the quinoline and benzoic acid moieties, along with the specific positioning of the nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

312607-81-1

Molecular Formula

C16H10N4O6

Molecular Weight

354.27 g/mol

IUPAC Name

2-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid

InChI

InChI=1S/C16H10N4O6/c21-16(22)9-4-1-2-6-11(9)18-15-13(20(25)26)8-12(19(23)24)10-5-3-7-17-14(10)15/h1-8,18H,(H,21,22)

InChI Key

LEIKYVWGTYCYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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